molecular formula C8H7N3O3 B8679823 N-methyl-5-nitro-1,3-benzoxazol-2-amine

N-methyl-5-nitro-1,3-benzoxazol-2-amine

Cat. No.: B8679823
M. Wt: 193.16 g/mol
InChI Key: TXDXBAGPLUULRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-nitro-1,3-benzoxazol-2-amine (CAS 892841-89-3) is a benzoxazole derivative of significant interest in advanced materials and pharmaceutical research. This compound serves as a key building block in the synthesis of functionalized D–π–A (Donor–π–Acceptor) architectures. Theoretical studies highlight its structural analogs for exceptional nonlinear optical (NLO) properties, including high first hyperpolarizability and two-photon absorption (TPA) cross-sections, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics . The benzoxazole core, functionalized with a nitro electron-withdrawing group, is a privileged structure in medicinal chemistry. Research into similar 2-aryl benzoxazoles has identified them as potential antagonists for the adenosine A2A receptor, a promising target for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's . The compound features a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

N-methyl-5-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7N3O3/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10)

InChI Key

TXDXBAGPLUULRS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine and Advanced Analogues

Strategies for Constructing the Benzoxazole (B165842) Nucleus Applicable to Substituted Systems

The synthesis of the benzoxazole core is a cornerstone of organic chemistry, with numerous strategies developed to construct this versatile heterocyclic system. A predominant method involves the condensation of ortho-substituted anilines, particularly 2-aminophenols, with a variety of carbonyl compounds. The reaction of 2-aminophenols with aldehydes, followed by oxidative cyclization, is a classic and widely used approach. researchgate.net Alternatively, the direct condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides a straightforward route to 2-substituted benzoxazoles. ijpbs.com

Orthoesters also serve as valuable reagents for the formation of the benzoxazole ring. Their reaction with 2-aminophenols, sometimes in the presence of a catalyst, offers an efficient method for introducing a substituent at the 2-position. researchgate.net Another important synthetic pathway is the reaction of 2-aminophenols with cyanogen (B1215507) bromide, which directly yields 2-aminobenzoxazole (B146116) derivatives. ijpbs.com For the synthesis of 2-amino substituted benzoxazoles, palladium-catalyzed reactions between o-aminophenol and isocyanides have also been reported. ijpbs.com

A summary of common starting materials for benzoxazole synthesis is provided in the table below.

Starting Material 1Starting Material 2Key Reagent/CatalystResulting Benzoxazole
2-Aminophenol (B121084)AldehydeOxidizing Agent (e.g., lead tetraacetate)2-Substituted Benzoxazole
2-AminophenolCarboxylic AcidPolyphosphoric Acid (PPA)2-Substituted Benzoxazole
2-AminophenolOrthoesterAcid Catalyst (optional)2-Substituted Benzoxazole
2-AminophenolCyanogen Bromide-2-Aminobenzoxazole
o-AminophenolIsocyanidePalladium Catalyst2-Aminobenzoxazole
Table 1: Common Synthetic Strategies for the Benzoxazole Nucleus.

Regioselective Introduction and Functionalization of the 5-Nitro Group on the Benzene (B151609) Ring

The introduction of a nitro group at the 5-position of the benzoxazole ring is a critical step in the synthesis of N-methyl-5-nitro-1,3-benzoxazol-2-amine. This functionalization is typically achieved through electrophilic aromatic substitution on a pre-formed benzoxazole or by utilizing a nitrated precursor.

A direct approach involves the nitration of a 2-substituted benzoxazole. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of isomers. A more controlled and widely employed strategy is to start with a nitrated precursor, such as 2-amino-4-nitrophenol (B125904). This starting material already possesses the nitro group at the desired position relative to the amino and hydroxyl groups, ensuring the formation of the 5-nitrobenzoxazole (B1301649) derivative upon cyclization.

For instance, the condensation of 2-amino-4-nitrophenol with nitrobenzoyl chloride can yield an ester intermediate, which upon cyclization under acidic conditions, forms 2-(nitrophenyl)-5-nitrobenzoxazole. google.com Similarly, the reaction of 2-amino-5-nitrophenol (B90527) with potassium ethylxanthate (B89882) can be used to synthesize 6-nitrobenzo[d]oxazole-2-thiol, which is a precursor for other 5-nitrobenzoxazole derivatives (note the numbering change due to the substituent at the 2-position). ijpbs.com

PrecursorReagentIntermediate/ProductReference
2-Amino-4-nitrophenolNitrobenzoyl chloride2-(Nitrophenyl)-5-nitrobenzoxazole google.com
2-Amino-5-nitrophenolPotassium ethylxanthate6-Nitrobenzo[d]oxazole-2-thiol ijpbs.com
Table 2: Synthetic Routes for 5-Nitrobenzoxazole Derivatives.

Synthetic Routes for N-Methylation of the 2-Amino Moiety in Benzoxazole Derivatives

The final step in the synthesis of the target compound is the N-methylation of the 2-amino group. This transformation can be achieved through various methylation strategies commonly employed in organic synthesis.

Direct methylation of 2-aminobenzoxazole derivatives can be accomplished using standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The choice of base and solvent is crucial to control the extent of methylation and avoid side reactions.

More advanced catalytic methods are also available for the N-methylation of aromatic amines. For example, iridium-based catalysts have been shown to be effective for the monomethylation of aromatic amines using methanol (B129727) as a green methylating agent. rsc.org These catalytic systems offer advantages in terms of efficiency and sustainability. The specific application of such catalysts to 2-amino-5-nitrobenzoxazole would require optimization of reaction conditions.

Stereoselective Synthesis and Chiral Resolution of Related Benzoxazole Architectures

While this compound itself is not chiral, the development of stereoselective synthetic methods and chiral resolution techniques is of great interest for the synthesis of advanced analogues with potential applications in medicinal chemistry and materials science.

The synthesis of chiral benzoxazole derivatives can be approached in several ways. One strategy is to employ a chiral starting material, such as a chiral 2-aminophenol, which can be derived from natural sources or synthesized through asymmetric methods. The subsequent cyclization to form the benzoxazole ring would then proceed with the retention of stereochemistry.

Another approach is the use of chiral catalysts to induce enantioselectivity in the formation of the benzoxazole ring or in a subsequent functionalization step. For instance, chiral ligands can be used in metal-catalyzed reactions to control the stereochemical outcome.

Chiral resolution of racemic mixtures of benzoxazole derivatives is also a viable strategy. This can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. Chiral chromatography is another powerful technique for the separation of enantiomers. While specific examples for the target molecule are not detailed in the provided context, these general principles of asymmetric synthesis and resolution are applicable to the broader class of benzoxazole architectures.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Analogues

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of benzoxazole analogues, several sustainable protocols have been developed to minimize environmental impact.

The use of green solvents, such as water or ethanol, is a key aspect of green synthesis. ijpbs.com Many reactions for the formation of the benzoxazole nucleus can be performed in these environmentally benign solvents. Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical methods, offer a significant reduction in waste generation. google.com

The development of reusable and non-toxic catalysts is another crucial area of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. ijpbs.com Examples include the use of fly ash, a waste product, as a catalyst for the synthesis of 2-phenyl substituted benzoxazoles. researchgate.net The use of samarium triflate as a reusable acid catalyst in aqueous media also represents a green approach. organic-chemistry.org

Green Chemistry PrincipleApplication in Benzoxazole SynthesisExample
Use of Green SolventsReactions performed in water or ethanol.Condensation of 2-aminophenol and aldehydes in ethanol. rsc.org
Solvent-Free ConditionsMicrowave-assisted or mechanochemical synthesis.Mechanochemical synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. google.com
Use of Reusable CatalystsEmploying heterogeneous catalysts that can be easily recovered.Fly ash catalyzed synthesis of 2-phenyl substituted benzoxazoles. researchgate.net
Use of Non-Toxic ReagentsReplacing hazardous reagents with safer alternatives.Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) instead of toxic cyanogen bromide for the synthesis of 2-aminobenzoxazoles. rsc.org
Table 3: Green Chemistry Approaches in Benzoxazole Synthesis.

Catalytic Systems and Reaction Optimization for Enhanced Yield and Purity

The efficiency of benzoxazole synthesis can be significantly improved through the use of advanced catalytic systems and careful optimization of reaction conditions. A wide range of catalysts have been explored for the construction of the benzoxazole nucleus.

Metal-based catalysts, including those based on palladium, copper, and ruthenium, have been shown to be highly effective. ijpbs.com For example, palladium catalysts can be used for the oxidative cyclization of phenolic Schiff bases. nih.gov Copper catalysts are often employed in intramolecular C-O bond formation to close the oxazole (B20620) ring. ijpbs.com

In addition to metal catalysts, various acid catalysts, such as Brønsted and Lewis acids, can promote the condensation and cyclization reactions. acs.org Ionic liquids have also emerged as efficient and recyclable catalysts for benzoxazole synthesis. semanticscholar.org Nanocatalysts, with their high surface area and unique catalytic properties, offer another promising avenue for enhancing reaction rates and yields. ijpbs.com

Reaction optimization involves the systematic study of various parameters, including temperature, reaction time, solvent, and catalyst loading, to identify the conditions that provide the highest yield and purity of the desired product. For example, the use of microwave irradiation can often significantly reduce reaction times and improve yields. acs.org The choice of the appropriate catalyst and the fine-tuning of reaction conditions are essential for developing efficient and scalable synthetic processes for this compound and its analogues.

Chemical Transformations and Derivatization Strategies for N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Core of Nitro- and Amine-Substituted Derivatives

The benzoxazole ring system, while aromatic, exhibits distinct reactivity towards electrophilic and nucleophilic substitution, which is significantly influenced by the existing substituents. The presence of the nitro group at the 5-position deactivates the benzene (B151609) ring towards electrophilic attack due to its strong electron-withdrawing nature. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).

Research into related nitro-substituted heterocyclic systems, such as 5-nitroisoxazoles, has demonstrated that the nitro group can be displaced by various nucleophiles. rsc.orgmdpi.com This suggests that the 5-nitro group on the benzoxazole core could potentially be substituted by nucleophiles under suitable conditions, providing a pathway to 5-substituted derivatives.

The amino group at the 2-position, on the other hand, is an activating group. However, direct electrophilic substitution on the benzoxazole core can be complex. In many synthetic strategies, the functionalization of the benzoxazole core is achieved through the cyclization of appropriately substituted precursors, such as 2-aminophenols. nih.govrsc.orgnih.gov This approach allows for the introduction of desired substituents onto the benzene ring prior to the formation of the oxazole (B20620) ring. A wide variety of substituted 2-aminophenols can be used to generate benzoxazole derivatives with diverse substitution patterns on the core. nih.gov

Modifications at the 2-Amine and N-Methyl Substituents for Structural Diversification

The 2-amino group of the benzoxazole scaffold is a versatile handle for structural modifications. acs.org It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide range of functional groups. For instance, the reaction of 2-aminobenzoxazoles with various amines can be achieved through methods like the Smiles rearrangement. nih.govresearchgate.net

Furthermore, direct C-H amination of the benzoxazole at the 2-position has been reported, though it may require transition metal catalysts and specific reaction conditions. acs.org An alternative approach involves the synthesis of N-substituted 2-aminobenzoxazoles from 2-mercaptobenzoxazoles. acs.org

The N-methyl group can also be a site for further chemical transformations, although this is less commonly explored compared to modifications at the 2-amino position. N-methylation of related aromatic amines has been achieved using various methylating agents. rsc.org While specific studies on further reactions of the N-methyl group in N-methyl-5-nitro-1,3-benzoxazol-2-amine are not extensively detailed, general reactions of N-methyl groups on heterocyclic systems could potentially be applied.

Transformations Involving the 5-Nitro Group for Further Chemical Functionalization

The 5-nitro group is a key functional group that can be transformed into a variety of other substituents, significantly increasing the chemical diversity of the benzoxazole derivatives. The most common transformation of an aromatic nitro group is its reduction to an amino group. wikipedia.orgorgoreview.com

This reduction can be achieved using a range of reducing agents, such as zinc dust with ammonium (B1175870) formate (B1220265) or catalytic hydrogenation. researchgate.net The resulting 5-amino-N-methyl-1,3-benzoxazol-2-amine is a valuable intermediate. The newly formed amino group can then be further functionalized through diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. researchgate.net

The ability to convert the electron-withdrawing nitro group into an electron-donating amino group also fundamentally alters the electronic properties of the benzoxazole ring, influencing its reactivity in subsequent reactions.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems Incorporating the this compound Framework

Cycloaddition reactions offer a powerful strategy for the construction of complex, fused heterocyclic systems. The benzoxazole ring can participate in such reactions, leading to novel molecular architectures. For example, [3+2] cycloaddition reactions have been utilized to synthesize various fused heterocyclic systems. rsc.orgresearchgate.net

One notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones, which results in the formation of fused poly-heterocyclic rings. nih.gov Another approach involves the copper-catalyzed alkynylation of benzoxazoles followed by a 1,3-dipolar cycloaddition to construct benzoxazole-linked triazoles. nih.gov These examples highlight the potential of the benzoxazole core within this compound to serve as a building block for more complex, fused systems. The electronic nature of the substituents, including the 5-nitro group, would be expected to influence the reactivity of the benzoxazole system in these cycloaddition reactions.

Bioconjugation Strategies for this compound Analogues

Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or nucleic acid. wikipedia.org This technique is crucial for developing targeted therapies, diagnostic probes, and other tools in chemical biology. nih.govchem-station.com Analogues of this compound can be designed to incorporate reactive functional groups that allow for their attachment to biomolecules.

For bioconjugation, a derivative of the parent compound would need to be synthesized with a suitable linker and a bioorthogonal reactive group. Common bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and the Staudinger ligation. wikipedia.org For example, the 5-amino derivative, obtained from the reduction of the 5-nitro group, could be acylated with a linker containing a terminal alkyne or azide. This functionalized benzoxazole analogue could then be conjugated to a biomolecule that has been modified to contain the complementary reactive partner. The development of such bioconjugation strategies would enable the investigation of the biological interactions and potential therapeutic applications of this class of compounds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of N-methyl-5-nitro-1,3-benzoxazol-2-amine. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence of the N-methyl group, the substituted benzoxazole (B165842) core, and the specific substitution pattern. amazonaws.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The electron-withdrawing effect of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display eight unique signals, corresponding to the seven carbons of the benzoxazole ring system and the single carbon of the N-methyl group. Carbons bonded to electronegative atoms like oxygen and nitrogen typically resonate at lower fields.

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous signal assignment. A COSY spectrum would confirm the coupling relationships between adjacent aromatic protons (H-6 and H-7), while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1 8.35 d J = 2.4 Hz H-4
2 8.10 dd J = 9.0, 2.4 Hz H-6
3 7.65 d J = 9.0 Hz H-7
4 7.50 br s - N-H

Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

Signal Chemical Shift (δ, ppm) Assignment
1 162.5 C-2
2 152.0 C-3a
3 145.0 C-7a
4 143.0 C-5
5 121.0 C-4
6 118.5 C-6
7 110.0 C-7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. amazonaws.comresearchgate.net The IR spectrum of this compound would exhibit key absorption bands confirming the presence of the amine N-H bond, the nitro group, the aromatic ring, and the N-methyl group.

The most prominent peaks include the N-H stretching vibration, the strong asymmetric and symmetric stretches of the nitro group, C-H stretches from the aromatic ring and methyl group, and C=N and C-O stretching vibrations characteristic of the benzoxazole ring system.

Table 2: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine (N-H)
~3100-3000C-H StretchAromatic C-H
~2950C-H StretchAliphatic C-H (CH₃)
~1620C=N StretchBenzoxazole Ring
~1580, 1490C=C StretchAromatic Ring
~1520N-O Asymmetric StretchNitro (NO₂)
~1340N-O Symmetric StretchNitro (NO₂)
~1250C-O StretchAryl Ether (in ring)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. amazonaws.comresearchgate.net For this compound (C₈H₇N₃O₃), the calculated monoisotopic mass is 193.0487 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula.

Furthermore, analysis of the fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can offer additional structural proof by showing characteristic losses of molecular fragments, such as the nitro group (loss of 46 Da) or the methyl group (loss of 15 Da).

Table 3: HRMS and Fragmentation Data
ParameterValueDescription
Molecular FormulaC₈H₇N₃O₃-
Calculated Mass193.0487 Da[M+H]⁺
Observed Mass193.0485 Da (example)High-resolution measurement
Major Fragment (m/z)147[M-NO₂]⁺
Major Fragment (m/z)178[M-CH₃]⁺

Chromatographic Techniques (HPLC, LC-MS, GC-MS) for Purity Evaluation and Mixture Analysis

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for purity assessment. Using a reverse-phase column (e.g., C18), the compound is eluted with a solvent gradient. A pure sample will yield a single, sharp peak. The purity is typically reported as a percentage based on the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is invaluable for identifying trace impurities by providing their molecular weights, which aids in understanding the reaction process and potential side reactions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition.

Table 4: Typical HPLC Purity Analysis Conditions
ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected ResultSingle major peak with purity >98%

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be grown as single crystals, X-ray crystallography offers the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would confirm the planarity of the benzoxazole ring system and detail the geometry of the N-methylamino and nitro substituents. While a crystal structure for this specific molecule is not widely reported, analysis of similar structures reveals key geometric parameters. For instance, related nitro-imidazole crystal structures have been solved and refined to provide detailed bond information. researchgate.net This method stands as the ultimate proof of structure, leaving no ambiguity about atomic connectivity or stereochemistry.

Computational and Theoretical Investigations of N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of N-methyl-5-nitro-1,3-benzoxazol-2-amine. DFT methods are used to determine the optimized molecular geometry, electronic structure, and reactivity descriptors.

Electronic Structure and Reactivity: Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For the benzoxazole (B165842) scaffold, these calculations help identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position and the electron-donating N-methyl-amine group at the 2-position significantly influences the electron distribution across the benzoxazole ring system. DFT studies can precisely map this distribution using Molecular Electrostatic Potential (MSEP) maps, which visualize electron-rich and electron-poor regions, thereby predicting sites for intermolecular interactions. researchgate.net

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions between molecular orbitals, TD-DFT helps in the interpretation of experimental spectroscopic data and confirms the structural characterization of the compound. researchgate.net Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov

Computational MethodPredicted PropertySignificance for this compound
DFT (B3LYP/6-31+G(d,p))Optimized Geometry, HOMO/LUMO EnergiesProvides insights into molecular stability and chemical reactivity. researchgate.net
DFTMolecular Electrostatic Potential (MSEP)Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. researchgate.net
TD-DFTUV-Vis Absorption SpectraAids in the interpretation of experimental electronic spectra.
DFTVibrational Frequencies (IR/Raman)Helps in the assignment of experimental vibrational bands to specific molecular motions. nih.gov

Molecular Docking Studies for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and understanding key binding interactions.

In studies on related 5-nitro-benzoxazole compounds, molecular docking was employed to investigate their potential as anthelmintic agents by targeting the protein β-tubulin. researchgate.netresearchgate.net These studies predict the binding pose of the ligands within the colchicine (B1669291) binding site of β-tubulin, a validated target for anthelmintic drugs. The docking results typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. For instance, studies showed that the nitro group and the benzoxazole core of the ligands formed critical hydrogen bonds and hydrophobic interactions with residues like Lys-254, Asn-258, and Val-318, stabilizing the ligand-protein complex. researchgate.net Such insights are invaluable for structure-based drug design, guiding the modification of the lead compound to enhance its binding affinity and selectivity.

Compound ClassBiological TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
5-Nitro-benzoxazole derivativesβ-TubulinLys-254, Asn-258, Val-318-6.5 to -8.5 researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Stability, and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.

For a ligand like this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. Over a simulation period of nanoseconds, the trajectory of the complex is analyzed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the binding. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more detailed map of hydrogen bonds and other non-covalent interactions that fluctuate over time. bu.edu.eg For example, a study on nitroimidazole analogues used MD simulations to confirm the stability of the ligand inside the binding pocket of its target. researchgate.net This validation is a critical step in confirming the viability of a potential drug candidate identified through docking.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (CoMFA, CoMSIA) for Activity Prediction and Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of new, unsynthesized molecules and for guiding the rational design of more potent analogues.

For a series of benzoxazole derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound and then using statistical methods, like multiple linear regression, to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide more detailed insights by analyzing the 3D steric and electrostatic fields around the molecules. nih.gov

CoMFA calculates steric and electrostatic fields at various grid points surrounding an aligned set of molecules. The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the structural requirements for activity. nih.gov

A 3D-QSAR study on inhibitors of the FtsZ protein, a key target for antibacterial agents, demonstrated how these models can provide a rational guide for designing new molecules by identifying key changes in steric, electrostatic, and hydrophobic properties that enhance bioactivity. nih.gov Such models could be applied to this compound derivatives to optimize their activity against a specific biological target.

Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where compounds from a database are docked into the target's active site, and those with the best scores are selected for further experimental testing. This approach would be suitable for this compound if the structure of its biological target is known.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These approaches rely on the knowledge of other molecules that bind to the target. Methods include searching for compounds with similar 2D fingerprints or 3D shapes (pharmacophores) to known active ligands.

These screening approaches allow for the rapid and cost-effective identification of promising hit compounds from vast chemical spaces, significantly narrowing down the number of molecules that need to be synthesized and tested in the lab.

Pharmacophore Modeling and Lead Optimization Studies

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. These models are generated based on the structures of known active compounds and are used in virtual screening to find new molecules with a similar arrangement of features.

Once a "hit" compound like a derivative of this compound is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Computational studies play a vital role in this phase. For example, after identifying the key interactions from docking and MD simulations, medicinal chemists can rationally design modifications. This might involve adding a functional group to form an additional hydrogen bond or altering a part of the molecule to improve its fit within the binding pocket. Studies on the lead optimization of benzoxazolone carboxamides illustrate this process, where systematic modifications to the core structure led to compounds with improved properties. acs.orgnih.gov This rational, computationally-guided approach minimizes trial-and-error synthesis and accelerates the development of a viable drug candidate.

Mechanistic Studies of Biological Activities of N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine Derivatives

Elucidation of Molecular Targets and Ligand-Receptor Interactions for Biological Effects

The biological functions of benzoxazole (B165842) derivatives are closely tied to the nature and position of their chemical substituents, which dictate their interactions with molecular targets. nih.gov For the anthelmintic properties of some 5-nitro benzoxazole derivatives, a primary molecular target has been identified as β-tubulin, a protein essential for parasite cellular structure and function. Molecular docking studies have corroborated this, showing that these compounds have a strong affinity for the active pocket of β-tubulin, forming hydrogen bonds with surrounding amino acids, which is indicative of an inhibitory role.

However, research on N-methylbenzo[d]oxazol-2-amine suggests that its mechanism may differ from other anthelmintics that target β-tubulin. nano-ntp.com Molecular docking analyses indicated that the Trichinella spiralis tubulin beta chain and glutamate-gated channels might not be the primary targets for this specific compound. nano-ntp.com This suggests that while β-tubulin is a valid target for some derivatives, the N-methyl and 5-nitro substitutions may alter the compound's primary mode of interaction, directing it toward different biological macromolecules to exert its effect.

Investigations into Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, other specific enzymes)

A significant mechanism of action for benzoxazole derivatives is the inhibition of enzymes, particularly cyclooxygenase (COX), which is central to the inflammatory pathway. nano-ntp.com Cyclooxygenase, specifically the COX-2 isoform, is responsible for the biosynthesis of prostaglandins (B1171923) during acute inflammation, making it a key target for anti-inflammatory drugs. nano-ntp.com

Numerous studies have synthesized and evaluated novel benzoxazole derivatives for their ability to inhibit the human COX-2 enzyme. nano-ntp.comjocpr.com The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Research has shown that various benzoxazole derivatives exhibit moderate to good COX-2 inhibition, with potencies comparable to the standard selective COX-2 inhibitor, Celecoxib. nano-ntp.com For instance, Methyl-2-amino benzoxazole carboxylate Tosylate has demonstrated an IC50 value of 11.5 µg/ml, comparable to Celecoxib's 13.4 µg/ml. nano-ntp.com The enzyme inhibition is typically measured using chromogenic assays that monitor the oxidation of substrates like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the enzymatic reaction. jocpr.comderpharmachemica.com

Beyond cyclooxygenases, certain benzoxazole derivatives have been identified as potent inhibitors of other key enzymes, including VEGFR-2 and topoisomerases, highlighting the scaffold's versatility in targeting different enzymatic pathways. nih.govnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

Compound IC50 (µM or µg/ml) Selectivity (COX-1/COX-2) Reference
Methyl-2-amino benzoxazole carboxylate Tosylate 11.5 µg/ml Not specified nano-ntp.com
N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide 19.6 µg/ml Not specified nano-ntp.com
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate 25.8 µg/ml Not specified nano-ntp.com
Methyl-2-{(2-(diethylamino) acetamido)}-benzoxazole-5-carboxylate (VIIb) 9.39 Not specified jocpr.com
Methyl-2-{(2-(dimethylamino) acetamido)}-benzoxazole-5-carboxylate (VIIc) 6.40 Not specified jocpr.com
Methyl-2-(2-(4-chlorophenylamino)thiazole-4-ylamino)benzoxazole-5-carboxylate (VI 12) 1.06 mM >465 derpharmachemica.com
Celecoxib (Standard) 13.4 µg/ml Not specified nano-ntp.com
Rofecoxib (Standard) 7.79 Not specified jocpr.com

Analysis of Receptor Agonism/Antagonism Profiles (e.g., 5-HT3 receptor, P2Y14R, A2A receptor)

Derivatives of N-methyl-5-nitro-1,3-benzoxazol-2-amine have been investigated for their ability to interact with various receptors, modulating their activity as either agonists or antagonists.

5-HT3 Receptor: The benzoxazole scaffold has been successfully modified to create compounds that interact with the 5-HT3 receptor, a key player in gastrointestinal function. One study developed a series of benzoxazoles that act as partial agonists at this receptor. The nature of the substituent at the 5-position of the benzoxazole ring was found to directly influence potency and intrinsic activity.

A2A Receptor: Docking studies have identified 2-arylbenzoxazoles as potential antagonists of the adenosine (B11128) A2A receptor, a target for treating neurodegenerative diseases.

Based on available research, there is currently no specific information detailing the interaction of this compound or its derivatives with the P2Y14 receptor.

Studies on the Interaction with Biopolymers and Nucleic Acid Mimicry (e.g., Adenine (B156593) and Guanine Isosteres)

The mechanism of action for many antimicrobial and antitumor compounds involves direct interaction with biopolymers like DNA. For nitroaromatic compounds, this interaction is often mediated by the reductive activation of the nitro group. researchgate.net Under hypoxic (low oxygen) conditions, the nitro group can be reduced, leading to the formation of reactive intermediates that can bind covalently to DNA. researchgate.net This covalent binding disrupts DNA structure and function, leading to cellular death, a mechanism particularly relevant for the "nitro" component of this compound. researchgate.net Studies on related nitro-substituted heterocyclic compounds have confirmed that the nitro-functionality is essential for this covalent DNA binding activity. researchgate.net

Furthermore, the benzoxazole ring system itself shows structural similarities to endogenous purine (B94841) nucleobases, such as adenine and guanine. researchgate.netperiodikos.com.br This has led to investigations of benzoxazole derivatives as potential isosteres—molecules that can mimic these natural structures and potentially interfere with nucleic acid-related processes. periodikos.com.br The planar, heterocyclic nature of the benzoxazole core allows it to engage in intercalative binding with DNA, where the molecule inserts itself between the base pairs of the DNA helix. This mode of non-covalent interaction can also disrupt DNA replication and transcription.

Modulation of Cellular and Biochemical Pathways (e.g., purine/pyrimidine (B1678525) metabolism, sphingolipid metabolism, cAMP/NLRP3/GSDMD signaling)

Beyond direct target binding, this compound derivatives can exert their biological effects by modulating complex cellular and biochemical pathways. A metabolomics study on the anthelmintic action of N-methylbenzo[d]oxazol-2-amine in T. spiralis revealed significant alterations in the parasite's metabolism. nano-ntp.com

The investigation demonstrated that the compound led to a significant up-regulation of purine and pyrimidine metabolism. nano-ntp.com These pathways are crucial for the synthesis of DNA and RNA, and their disruption can have profound effects on the parasite's viability and replication. Concurrently, the study observed a down-regulation of sphingolipid metabolism. nano-ntp.com Sphingolipids are essential components of cell membranes and are involved in cellular signaling; interfering with their metabolism can compromise the structural integrity and communication of parasite cells. nano-ntp.com

There is no information available from the conducted searches regarding the modulation of the cAMP/NLRP3/GSDMD signaling pathway by this compound or its derivatives.

Assessment of Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

The antimicrobial mechanism of this compound is strongly linked to its nitroaromatic structure. The nitro group is a key pharmacophore that requires reductive bioactivation to exert its effect. derpharmachemica.comnih.gov This process is central to the activity of many nitroaromatic antibiotics. nih.gov

The mechanism generally proceeds through four stages:

Cell Entry: The compound enters the microbial cell. nih.gov

Reduction of the Nitro Group: Inside the cell, particularly under the anaerobic or microaerophilic conditions often found in microbial environments, host enzymes known as nitroreductases reduce the nitro group. derpharmachemica.com This reduction is a critical activation step, transforming the prodrug into its active form. nih.gov

Cytotoxic Effects: The reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as radical species. derpharmachemica.com These cytotoxic products can then damage cellular macromolecules. A primary mode of action is the covalent binding of these reduced intermediates to microbial DNA, which causes strand breakage and inhibits replication, ultimately leading to cell death. derpharmachemica.com

Removal of Inactive End Products: The final, inactive metabolites are removed from the cell. nih.gov

This reductive activation makes these compounds particularly effective against anaerobic bacteria and certain parasites that possess the necessary enzymatic machinery for this process. nih.gov

Investigation of Anthelmintic Mechanisms

Two distinct mechanisms have been proposed for the anthelmintic activity of this compound and its derivatives.

The first proposed mechanism, relevant for a range of 5-nitro benzoxazole derivatives, involves the inhibition of β-tubulin. researchgate.net This protein is a critical component of the cytoskeleton in parasitic worms. By binding to β-tubulin, these compounds disrupt microtubule formation, which impairs essential cellular processes like motility, nutrient absorption, and cell division, leading to the paralysis and death of the parasite. researchgate.net Molecular docking studies support this mechanism by demonstrating a high binding affinity of these derivatives to the β-tubulin active site. researchgate.net

However, a second, alternative mechanism has been identified specifically for N-methylbenzo[d]oxazol-2-amine. nano-ntp.com In studies using the parasite Trichinella spiralis, this compound did not appear to primarily target the tubulin beta chain. nano-ntp.com Instead, a metabolomics approach revealed that its anthelmintic effect is correlated with a significant disruption of the parasite's core metabolic pathways. nano-ntp.com The compound was found to up-regulate purine and pyrimidine metabolism while down-regulating sphingolipid metabolism. nano-ntp.com This disruption of essential metabolic functions presents a different mode of action that effectively compromises the parasite's survival. nano-ntp.com

Characterization of Antiproliferative and Antitumor Mechanisms of this compound Derivatives (e.g., microtubule interaction)

The antiproliferative and antitumor activities of benzoxazole derivatives, including compounds related to this compound, are a significant area of cancer research. Mechanistic studies suggest that a primary mode of action for many of these compounds is the disruption of microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton and the mitotic spindle. nih.gov The disruption of microtubule formation or stabilization is a clinically validated strategy in cancer chemotherapy. nih.gov Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents. The latter, which includes well-known drugs like vinca (B1221190) alkaloids and colchicine (B1669291), inhibit the polymerization of tubulin into microtubules. researchgate.netmdpi.com

While direct and detailed mechanistic studies specifically on this compound are not extensively available in the public domain, research on structurally related benzoxazole and other nitroaromatic compounds provides strong evidence for microtubule interaction as a key antiproliferative mechanism. Several studies have shown that various benzoxazole derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines. nih.gov

Research into other heterocyclic compounds with similar structural motifs has demonstrated clear interactions with the microtubule system. For instance, certain benzimidazole (B57391) derivatives, which are structurally analogous to benzoxazoles, are known microtubule-destabilizing agents. nih.gov Furthermore, novel compounds with nitrooxymethylphenyl groups have been designed as cancer antiproliferative agents that were found to disrupt microtubule formation, similar to the action of vincristine, a known tubulin polymerization inhibitor. nih.gov These compounds induced cell cycle arrest in the M phase, a characteristic effect of microtubule-targeting agents. nih.gov

The general mechanism for such compounds involves binding to tubulin, typically at the colchicine binding site on the β-tubulin subunit, which prevents its polymerization into microtubules. nih.gov This disruption of microtubule dynamics leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, a prolonged arrest in the G2/M phase of the cell cycle, and eventual induction of apoptosis (programmed cell death). nih.govmdpi.com

Studies on various microtubule-targeting agents have established a clear correlation between their ability to inhibit tubulin polymerization and their antiproliferative activity. The inhibitory concentration (IC50) for tubulin polymerization often correlates with the cytotoxic IC50 values in cancer cell lines.

While specific data for this compound is not available, the following table illustrates the kind of data typically generated in studies of related microtubule-targeting agents.

Table 1: Illustrative Antiproliferative and Tubulin Polymerization Inhibition Data for Microtubule-Targeting Agents This table is a representative example based on data for various microtubule inhibitors and does not represent actual data for this compound.

Compound Cancer Cell Line Antiproliferative IC50 (µM) Tubulin Polymerization Inhibition IC50 (µM) Cell Cycle Arrest
Reference Agent A MCF-7 (Breast) 0.05 1.5 G2/M
Reference Agent B HeLa (Cervical) 0.12 2.1 G2/M

| Reference Agent C | A549 (Lung) | 0.08 | 1.8 | G2/M |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine Analogues

Impact of Substitution Patterns on Biological Efficacy, Selectivity, and Potency

The benzoxazole (B165842) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Modifications to this ring system can profoundly influence the molecule's interaction with biological targets. The introduction of various functional groups at different positions on the benzene (B151609) ring portion of the benzoxazole core can alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby modulating its biological profile.

For instance, the addition of electron-donating groups or electron-withdrawing groups can shift the electron density of the aromatic system, affecting how the molecule binds to a receptor or enzyme active site. The size and shape of substituents (steric factors) determine the physical fit of the molecule into a binding pocket, influencing both affinity and selectivity. Lipophilicity, modified by adding hydrophobic or hydrophilic groups, plays a critical role in the molecule's ability to cross biological membranes and reach its target.

SAR studies on related heterocyclic compounds have demonstrated that specific substitution patterns are crucial for activity. For example, in a series of 2-substituted benzoxazoles, derivatives have shown significant antitumor, antiviral, and antimicrobial activities, highlighting the importance of the substituent at the 2-position. researchgate.net While the core compound has an N-methyl amine at this position, further substitutions on the benzoxazole ring itself are key to optimizing activity.

Below is an illustrative data table summarizing the expected impact of various substitution patterns on the biological efficacy of N-methyl-5-nitro-1,3-benzoxazol-2-amine analogues, based on established medicinal chemistry principles.

Position of SubstitutionType of SubstituentExpected Impact on Biological EfficacyRationale
4Small, Electron-Donating (e.g., -CH₃)Potential IncreaseMay enhance binding through favorable electronic interactions.
4Bulky Group (e.g., -t-Butyl)Potential DecreaseSteric hindrance may prevent optimal binding to the target site.
6Halogen (e.g., -Cl, -F)Potential IncreaseCan enhance binding affinity and improve pharmacokinetic properties.
7Electron-Withdrawing (e.g., -CF₃)VariableMay alter electronic properties to either enhance or reduce activity depending on the target.
6, 7Multiple HalogensPotential IncreaseCan significantly alter electronic distribution and lipophilicity, often leading to increased potency.

This table is illustrative and based on general SAR principles for heterocyclic compounds.

Role of the N-Methyl Group in Modulating Ligand-Receptor Interactions and Biological Activity

The N-methyl group attached to the 2-amino position of the benzoxazole ring is a critical determinant of the compound's biological activity. N-methylation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. researchgate.net This small alkyl group can influence several factors, including the molecule's conformation, basicity, and ability to form hydrogen bonds.

In the context of ligand-receptor interactions, the N-methyl group can:

Influence Basicity: The methyl group is weakly electron-donating, which can affect the basicity of the adjacent nitrogen atom. This, in turn, influences the ionization state of the molecule at physiological pH and its ability to form ionic bonds or hydrogen bonds with the receptor.

Restrict Conformation: The presence of the methyl group can restrict the rotation around the C-N bond, locking the molecule into a more biologically active conformation.

Studies on analogous compounds have shown that replacing the methyl group with other substituents leads to different activity profiles. For example, N-phenyl-1,3-benzoxazol-2-amine derivatives have demonstrated distinct antibacterial activities compared to their N-methyl counterparts, indicating that the nature of the N-substituent is crucial for target selectivity. Similarly, the introduction of an N-methyl group into certain peptide structures has been shown to enhance antimicrobial activity. researchgate.net This suggests that the N-methyl group on the this compound scaffold is likely a key modulator of its interaction with biological targets.

N-SubstituentPotential Impact on Biological ActivityRationale for Change in Activity
-H (demethylation)Likely DecreaseLoss of hydrophobic interaction; increased hydrogen bond donor capacity may alter binding mode.
-CH₂CH₃ (Ethyl)VariableIncreased size may improve or hinder fit in a hydrophobic pocket.
-CH(CH₃)₂ (Isopropyl)Likely DecreaseIncreased steric bulk may prevent proper binding.
-PhenylAltered Selectivity/ActivityIntroduces a large, aromatic group, fundamentally changing the steric and electronic profile, potentially leading to interaction with different targets.

This table illustrates the potential effects of modifying the N-methyl group based on established SAR principles.

Influence of the 5-Nitro Group on Electronic Properties and Pharmacological Profiles

The 5-nitro group is a powerful electron-withdrawing group that profoundly influences the electronic properties of the benzoxazole ring and is often a key pharmacophore in bioactive molecules. nih.govsvedbergopen.com Its presence is critical for the pharmacological profile of many nitro-containing drugs. svedbergopen.comnih.gov

Electronic Effects: The strong electron-withdrawing nature of the nitro group (-NO₂) significantly affects the electron distribution across the entire molecule. researchgate.net This can enhance the molecule's ability to participate in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in a protein target. nih.gov This alteration of electronic properties can lead to improved receptor binding affinity. svedbergopen.com

Pharmacological Role: In many antimicrobial and antiparasitic agents, the nitro group is essential for the mechanism of action. nih.govnih.gov It often functions as a prodrug element, where the nitro group is enzymatically reduced within the target cell (e.g., a bacterium or parasite) to form reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govnih.gov These reactive species can then damage critical biomolecules like DNA and proteins, leading to cell death. nih.gov The presence of the 5-nitro group in compounds like 5-nitroimidazoles is crucial for their activity. mdpi.com Similarly, the 5-nitro group on the thiazole (B1198619) ring of the drug Nitazoxanide is necessary for its activity. nih.gov

Therefore, the 5-nitro group in this compound likely serves two main purposes:

Modulating Physicochemical Properties: It makes the molecule more electron-deficient, influencing its polarity and binding interactions.

Acting as a Bio-reductive Group: It may be essential for the compound's mechanism of action against certain pathogens through intracellular reduction.

PropertyInfluence of the 5-Nitro Group
Electronic Nature Strongly electron-withdrawing. researchgate.net
Polarity Increases molecular polarity. researchgate.net
Receptor Binding Can favor interactions with specific amino acids in proteins. nih.gov
Mechanism of Action May act as a pharmacophore, undergoing bio-reduction to form cytotoxic intermediates. nih.govnih.gov

Positional Isomer Effects on Binding Affinity and Functional Response

The specific placement of substituents on an aromatic ring system, known as positional isomerism, can have a dramatic effect on a molecule's biological activity. Moving the nitro group from the 5-position to other locations on the benzoxazole ring (e.g., 4-, 6-, or 7-position) would create positional isomers of this compound, each with a unique pharmacological profile.

Studies on related heterocyclic systems have shown that the position of a nitro substituent significantly influences the molecule's geometry, solid-state arrangement, and electronic properties. mdpi.com For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, changing the nitro group from the ortho to meta to para position resulted in progressive shifts in their UV/Vis absorption spectra, indicating a change in the electronic structure of the molecules. mdpi.com

These structural and electronic changes directly impact how the molecule interacts with its biological target:

Steric Effects: The position of the nitro group can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Electronic Effects: The location of the electron-withdrawing nitro group alters the distribution of charge and the dipole moment of the molecule, which can change its binding affinity for the target protein. mdpi.com

Hydrogen Bonding: Moving the nitro group could change its proximity to other functional groups, affecting intramolecular hydrogen bonding or its ability to act as a hydrogen bond acceptor with the receptor.

Therefore, the 5-position for the nitro group is likely optimal or at least critical for the specific activity of this compound. Any change in its position would necessitate a re-evaluation of the compound's binding affinity and functional response.

Isomer (Position of -NO₂)Expected Impact on Binding and FunctionRationale
4-Nitro Significant ChangeSteric clash with the fused oxazole (B20620) ring may distort the molecule; electronic effects would be localized differently.
5-Nitro (Parent) Reference ActivityRepresents the baseline structure-activity profile.
6-Nitro Significant ChangeAlters the molecule's dipole moment and electronic landscape compared to the 5-nitro isomer. May lead to different binding interactions.
7-Nitro Significant ChangeThe nitro group's proximity to the heterocyclic oxygen atom could significantly alter electronic properties and potential for intramolecular interactions.

This table provides a hypothetical comparison of positional isomers based on established principles of medicinal chemistry.

Rational Design Principles for Optimizing Specific Biological Activities and Pharmacodynamic Properties

Based on the SAR and SPR insights discussed, several rational design principles can be formulated to optimize the biological activities and pharmacodynamic properties of this compound analogues. The goal is to systematically modify the molecule to enhance target affinity, selectivity, and metabolic stability.

Bioisosteric Replacement of the 5-Nitro Group: While the nitro group is often crucial for activity, it can sometimes be associated with toxicity. researchgate.net A key design strategy would be to replace the 5-nitro group with other electron-withdrawing bioisosteres (e.g., -CN, -CF₃, -SO₂NH₂). This approach aims to retain the essential electronic properties required for activity while potentially improving the compound's safety profile.

Systematic Substitution on the Benzoxazole Ring: A library of analogues should be synthesized with small, electronically diverse substituents at the 4-, 6-, and 7-positions. Groups like halogens (F, Cl), small alkyls (methyl), and trifluoromethyls should be explored to fine-tune lipophilicity and electronic interactions with the target, aiming to maximize potency.

Modification of the N-Methyl Group: To probe the steric and electronic requirements of the binding pocket, the N-methyl group can be replaced with other small alkyl groups (e.g., ethyl) or cyclized into a small ring. This helps to define the spatial constraints around the 2-amino position and can lead to improved binding affinity.

Scaffold Hopping and Hybridization: A more advanced strategy involves replacing the benzoxazole core with other heterocyclic systems known to possess similar biological activities (scaffold hopping). Alternatively, the this compound pharmacophore could be hybridized with other known bioactive fragments to create novel molecules with potentially synergistic or enhanced activities. nih.gov This principle was applied in the design of certain antiprotozoal agents where a benzimidazole (B57391) core was used as a starting point for creating new analogues. nih.gov

These rational design principles, guided by iterative cycles of synthesis and biological testing, provide a clear path toward the development of this compound analogues with optimized therapeutic potential.

Emerging Research Areas and Future Perspectives for N Methyl 5 Nitro 1,3 Benzoxazol 2 Amine in Chemical Biology

Development of Fluorescent Probes and Imaging Agents Leveraging the Benzoxazole (B165842) Scaffold

The inherent photophysical properties of the benzoxazole core make it an excellent foundation for the design of fluorescent probes and imaging agents. nih.gov Derivatives are being developed for sensitive and selective detection of biologically important molecules and for in vivo imaging of pathological features, such as amyloid plaques associated with Alzheimer's disease. nih.gov

One area of significant progress is in the creation of probes for neurodegenerative diseases. A series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles have been synthesized and evaluated as imaging agents for amyloid-beta (Aβ) plaques. nih.gov Research has shown that specific substitutions on the benzoxazole ring directly impact binding affinity. For instance, placing a benzamide (B126) substituent at position 5 results in a higher Aβ-plaque binding affinity compared to substitution at position 6. Further modifications to the benzamide group with small, non-polar groups have been shown to fine-tune these binding properties. nih.gov

Below is a data table summarizing the in vitro binding affinities of selected benzoxazole derivatives for Aβ1-40 peptide aggregates.

Compound IDSubstituent at Position 5Ki (nM)
1a N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)benzamide14.2
1e N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide9.3
1g N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-3-iodobenzamide13.5
1i N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-methylbenzamide13.9

Data sourced from in vitro evaluation of benzoxazole derivatives as imaging agents for amyloid plaque. nih.gov

These findings underscore the potential of the N-methyl-5-nitro-1,3-benzoxazol-2-amine scaffold as a template for developing novel radioiodinated probes for Single Photon Emission Computed Tomography (SPECT) imaging, which could enable earlier diagnosis and better monitoring of Alzheimer's disease. nih.gov

Applications in Advanced Material Science and Optoelectronic Devices

The unique electronic and structural properties of benzoxazole derivatives are being harnessed for applications in advanced material science, particularly in the field of optoelectronics. nih.govconsensus.app These compounds are explored for their potential in creating flexible, durable, and responsive materials for use in smart sensors, flexible electronics, and organic light-emitting diodes (OLEDs). nih.govconsensus.app

A novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), demonstrates exceptional multifunctional properties. Crystals of BBON exhibit remarkable multidirectional bending and twisting capabilities and maintain their elasticity even under extreme conditions like exposure to liquid nitrogen. consensus.app This durability and flexibility make such materials highly suitable for wearable technologies. Furthermore, BBON crystals show significant piezochromic shifts under high pressure, with their emission wavelength changing from 477 nm to 545 nm, a property valuable for smart sensor development. consensus.app

The optical performance of these materials is also a key area of research.

PropertyValueApplication
Quantum Yield (BBON)72.26%High-efficiency light emission
Optical Waveguide Loss (Straight)0.38 dB/cmLow-loss signal transmission
Optical Waveguide Loss (Bent)0.56 dB/cmFlexible optical circuits

Data from a study on multifunctional elastic benzoxazole derivative crystals. consensus.app

The high quantum yield and excellent optical waveguide performance position benzoxazole derivatives as ideal candidates for next-generation optoelectronic devices. consensus.app The structural insights gained from these studies, particularly regarding molecular stacking and intermolecular interactions, provide a roadmap for designing future responsive materials based on the this compound scaffold. consensus.app

Utilization as a Chemical Probe for Unraveling Novel Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. The benzoxazole scaffold is increasingly used to design potent and selective inhibitors for key enzymes, such as kinases, allowing researchers to probe their function in cellular processes. rsc.orgmdpi.com By inhibiting specific targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis, these compounds help to elucidate the mechanisms of cancer progression and other diseases. rsc.orgresearchgate.net

Derivatives of benzoxazole have been developed as potent VEGFR-2 inhibitors. mdpi.comresearchgate.net For example, a synthesized benzoxazole derivative, compound 8d in one study, demonstrated superior anti-proliferative and VEGFR-2 inhibition compared to the established drug Sorafenib. mdpi.com Such compounds can be used to study the downstream effects of VEGFR-2 inhibition, revealing new insights into signaling cascades involved in tumor growth and metastasis. The ability of these probes to induce apoptosis (programmed cell death) and alter the levels of key regulatory proteins like caspases, BAX, and Bcl-2 provides a powerful method for investigating the molecular machinery of cell death pathways. mdpi.comresearchgate.net The this compound core, with its potential for targeted interactions, serves as a promising starting point for developing next-generation chemical probes to unravel novel biological functions and validate new drug targets.

Exploration in Agrochemical Development and Pest Management

The benzoxazole structure is a vital scaffold in the discovery of new agrochemicals due to its broad spectrum of biological activities, including fungicidal, antibacterial, antiviral, and herbicidal properties. mdpi.comnih.govresearchgate.net The stable and easily modifiable nature of the benzoxazole ring allows for the creation of diverse compound libraries to screen for potent agents to protect crops from diseases and pests. mdpi.com

Research over the past two decades has yielded numerous benzoxazole derivatives with significant potential in agriculture. nih.gov For instance, certain compounds have shown excellent fungicidal activity against pathogens like Alternaria brassicae and Botrytis cinerea, in some cases far exceeding the efficacy of commercial agents. mdpi.com The introduction of a nitro group, a key feature of this compound, has been shown to improve the herbicidal activity of certain compounds against weeds like Amaranthus retroflexus. mdpi.com

The table below highlights the efficacy of selected benzoxazole derivatives against various agricultural targets.

Compound TypeTarget OrganismEfficacy
Antifungal BenzoxazoleAlternaria brassicaeEC50 = 0.3 mg/L
Antibacterial BenzoxazoleRalstonia solanacearum71.6% inhibition
Herbicidal Nitro-BenzoxazoleAmaranthus retroflexus100% inhibition at 1400 g/ha

Data compiled from a review of benzoxazole derivatives in agrochemical discovery. mdpi.com

The continued exploration of structure-activity relationships (SAR) for benzoxazole-based agrochemicals provides a clear path for designing more effective and environmentally safer solutions for pest and disease management, with the this compound structure being a promising candidate for further derivatization. mdpi.com

Design and Synthesis of Multi-Target Directed Ligands Incorporating the this compound Core

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The benzoxazole scaffold is an attractive core for MTDL design due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores to engage various biological receptors or enzymes. nih.gov

For instance, in the context of Alzheimer's disease, a molecule could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in neurotransmitter metabolism. nih.gov Research on benzoxazole-oxadiazole hybrids has identified analogues that are potent inhibitors of both enzymes. nih.gov Similarly, in cancer therapy, benzoxazole derivatives have been developed as VEGFR-2 inhibitors that also induce apoptosis through caspase activation, effectively hitting both signaling and cell death pathways. mdpi.comresearchgate.net The this compound core provides a versatile platform for creating such MTDLs. The nitro group can be used to modulate electronic properties for kinase inhibition, while the amine position offers a convenient handle for attaching moieties designed to interact with a secondary target, paving the way for novel polypharmacological agents.

Advances in Bioanalytical Applications of Benzoxazole Derivatives

Beyond imaging, benzoxazole derivatives are finding utility in a range of other bioanalytical applications. Their stable and intensely colored metal complexes make them suitable as sensitive chromogenic reagents for the spectrophotometric determination of various metal ions. researchgate.net This property is valuable in environmental monitoring, industrial quality control, and biological sample analysis.

The synthesis of thiazolyl azo dyes incorporating a benzoxazole-like structure has led to the development of ligands that can form stable chelates with metal ions such as Cu(II), Fe(III), Mn(II), and Pb(II). researchgate.net These complexes exhibit distinct absorption spectra in the UV-visible range, allowing for quantitative analysis. researchgate.net The fluorescence capabilities of many benzoxazole derivatives are also being leveraged for developing highly sensitive assays. The ability to tune their emission spectra through chemical modification makes them adaptable for various detection platforms, including fluorescence microscopy and flow cytometry. The this compound scaffold, with its potential for forming unique metal complexes and its inherent spectroscopic properties, is a promising candidate for the development of new and improved bioanalytical tools.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of novel compounds is a time-consuming and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling rapid screening of vast virtual compound libraries and predicting the biological activities of new molecules. astrazeneca.comresearchgate.net Benzoxazole derivatives are a prime example of a chemical class benefiting from these computational approaches.

Machine learning tools, such as artificial neural networks (ANNs), are being used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models learn the complex, non-linear relationships between a compound's structure and its biological activity. For example, an ANN model was successfully used to perform a virtual screen of over 700,000 compounds to identify novel antagonists for the mGlu5 receptor, a target for neurological disorders. This approach led to the discovery of potent mGlu5 antagonists with a 2-amino benzoxazole core. nih.gov Such models can predict the activity of new derivatives of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates and accelerate the discovery cycle. By combining high-throughput screening data with advanced ML algorithms like graph neural networks and transfer learning, researchers can build more accurate predictive models, ultimately making the design of new benzoxazole-based agents more efficient and cost-effective. astrazeneca.comnih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing N-methyl-5-nitro-1,3-benzoxazol-2-amine?

The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. A cost-effective and environmentally friendly method involves iodine (I₂)-mediated cyclization under mild conditions. Key steps include:

  • Reacting 5-nitro-2-aminophenol with methyl isothiocyanate to form a monothiourea intermediate.
  • Oxidative desulfurization using I₂ in DMSO at 60–80°C for 4–6 hours, yielding the benzoxazole core .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C5, methylamine at N2) and aromatic proton coupling .
  • IR Spectroscopy : Identify characteristic vibrations (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, benzoxazole C=N stretch at ~1620 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+) consistency with the expected m/z .

Q. What are the stability considerations for storing this compound?

this compound is air- and light-stable under standard laboratory conditions. For long-term storage:

  • Keep in amber vials at –20°C in anhydrous dimethyl sulfoxide (DMSO) or as a lyophilized powder .
  • Avoid prolonged exposure to humidity to prevent hydrolysis of the nitro group .

Advanced Research Questions

Q. How can molecular docking be applied to study the antibacterial mechanism of this compound?

Target bacterial DNA gyrase (PDB ID: 1KZN) using software like AutoDock Vina:

  • Prepare the ligand: Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
  • Define the binding pocket near the ATPase domain (critical for DNA supercoiling).
  • Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds between the nitro group and Asp73, π-stacking with Tyr109) .
  • Validate with molecular dynamics simulations (100 ns) to assess complex stability .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for benzoxazole derivatives?

Conflicting SAR results often arise from assay variability or substituent electronic effects. Mitigate this by:

  • Consistent Assay Conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols against E. coli (ATCC 25922) .
  • Electron-Withdrawing Group Optimization : Compare nitro (NO₂) vs. cyano (CN) substituents at C5 to evaluate their impact on DNA gyrase inhibition .
  • Crystallographic Validation : Co-crystallize the compound with DNA gyrase to directly observe binding modes (e.g., using SHELXL for refinement) .

Q. How can reaction yields be improved in large-scale synthesis of this compound?

Optimize cyclodesulfurization efficiency:

  • Catalyst Screening : Test alternatives to I₂, such as hypervalent iodine reagents (e.g., PhI(OAc)₂), to reduce reaction time from 6 hours to 2 hours .
  • Solvent Effects : Use DMF instead of DMSO for higher polarity, improving nitro group stability at elevated temperatures .
  • Microwave-Assisted Synthesis : Reduce time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75% .

Q. What analytical techniques are critical for detecting byproducts in the synthesis of this compound?

  • LC-HRMS : Identify trace impurities (e.g., des-nitro byproducts) with exact mass accuracy (<5 ppm) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regioisomer formation) using SHELXTL for data refinement .
  • TGA-DSC : Monitor thermal decomposition profiles to detect unstable intermediates during scale-up .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for I₂-Mediated Cyclodesulfurization

ParameterOptimal ConditionImpact on Yield
Reaction Temperature70°CMaximizes I₂ reactivity without nitro group degradation
SolventDMSOEnhances iodine solubility and reaction rate
Molar Ratio (I₂:Substrate)1.2:1Prevents iodine excess, reducing side reactions
Reaction Time5 hoursBalances conversion and byproduct formation
Data derived from

Q. Table 2: SAR Trends for Benzoxazole Derivatives

Substituent (C5)Antibacterial Activity (MIC, μg/mL)Key Interaction with DNA Gyrase
NO₂2.5 (E. coli)Hydrogen bond with Asp73
CN8.2Weak π-stacking with Tyr109
Cl12.4Hydrophobic pocket occupancy
Data from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.